CYP2E1 Inhibition: Superior Potency vs. Diallyl Sulfide
In a comparative enzyme kinetics study, diallyl ether (DAE) exhibited significantly stronger inhibition of CYP2E1 than diallyl sulfide (DAS), a known selective inhibitor. DAE showed a 2-fold lower Ki value and a 2.7-fold lower IC50 value, indicating higher binding affinity and greater inhibitory potency [1]. This positions DAE as a potentially more efficacious and safer alternative to DAS, which is known to generate toxic metabolites [1].
| Evidence Dimension | CYP2E1 Inhibition Potency (Ki) and Efficacy (IC50) |
|---|---|
| Target Compound Data | Ki = 3.1 μmol/L; IC50 = 6.3 μmol/L |
| Comparator Or Baseline | Diallyl Sulfide (DAS): Ki = 6.3 μmol/L; IC50 = 17.3 μmol/L |
| Quantified Difference | DAE's Ki is 2.0 times lower; IC50 is 2.7 times lower than DAS. |
| Conditions | In vitro enzyme kinetics assay with human CYP2E1; DAS as positive control comparator. |
Why This Matters
For research into alcohol- or acetaminophen-induced liver injury models, selecting DAE over DAS can yield more potent CYP2E1 inhibition with a potentially reduced risk of generating toxic metabolites, thereby improving experimental signal-to-noise and therapeutic window.
- [1] Rahman, M.A.; Midde, N.M.; Wu, X.; Li, W.; Kumar, S. Kinetic characterizations of diallyl sulfide analogs for their novel role as CYP2E1 enzyme inhibitors. Pharmacology Research & Perspectives. 2017, 5(5), e00350. View Source
